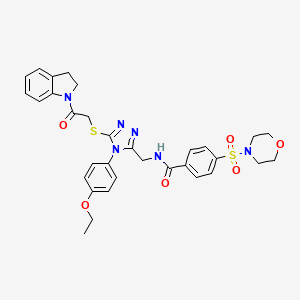
1-(3,5-Difluorophenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Difluorophenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one (DFBP-DMTI) is a synthetic organic compound with a wide range of applications in scientific research. It is a member of the indole family, which is composed of compounds that contain a nitrogen-containing aromatic ring structure. DFBP-DMTI has been used in various fields of scientific research, including biochemistry, pharmacology, and toxicology. Its unique chemical structure and properties make it an ideal compound for studying the molecular mechanisms of action of various biological processes.
Aplicaciones Científicas De Investigación
Environmental Presence and Health Effects
Perfluorinated Chemicals (PFCs) : Studies on perfluorinated chemicals, a group that shares some chemical characteristics with the compound due to fluorination, have shown widespread environmental presence and potential health implications. For example, Kärrman et al. (2006) explored the blood levels of some PFCs in Sweden, highlighting their persistence and bioaccumulation potential, as well as suggesting a need for monitoring human exposure due to potential health implications (Kärrman et al., 2006).
Brominated Flame Retardants (BFRs) : BFRs, which include brominated compounds similar in halogenation to the query compound, have been extensively researched for their use in reducing the flammability of consumer products and their subsequent release into the environment. Studies have assessed the levels of BFRs in indoor environments and their potential human exposure, with particular concern for vulnerable populations like children. For instance, Fromme et al. (2014) investigated organophosphate flame retardants and plasticizers in German daycare centers, highlighting the exposure of children to these chemicals and suggesting potential health risks (Fromme et al., 2014).
Propiedades
IUPAC Name |
2-(3-bromophenyl)-1-(3,5-difluorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrF2NO/c1-22(2)11-20-18(21(27)12-22)10-19(13-4-3-5-14(23)6-13)26(20)17-8-15(24)7-16(25)9-17/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXANQPVGXHJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(N2C3=CC(=CC(=C3)F)F)C4=CC(=CC=C4)Br)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-2-methylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2766174.png)

![3-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide hydrochloride](/img/structure/B2766178.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide](/img/structure/B2766181.png)
![8-Thia-2-azaspiro[4.5]decane 8,8-dioxide hydrochloride](/img/structure/B2766182.png)
![3'-(3,4-Dimethoxyphenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2766183.png)


![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2766189.png)
![6-Azaspiro[3.4]octan-5-one](/img/structure/B2766190.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2766191.png)

![(2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2766195.png)
